



# Pharmacokinetic Profile of DA-8031: A Novel Selective Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DA-8031   |           |
| Cat. No.:            | B10826378 | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction: **DA-8031** is a novel selective serotonin reuptake inhibitor (SSRI) under development for the treatment of premature ejaculation.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and ensuring its safety and efficacy. This document provides a detailed overview of the pharmacokinetic analysis of **DA-8031** in healthy male subjects, based on findings from single and multiple ascending dose studies. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols, and visualizations of the experimental workflow and metabolic pathways.

### **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of **DA-8031** have been evaluated in healthy male subjects following both single and multiple oral administrations. The key findings are summarized in the tables below.

#### **Single Ascending Dose Study**

A randomized, double-blind, placebo-controlled, single ascending dose study was conducted with **DA-8031** administered at doses of 5, 10, 20, 40, 60, 80, or 120 mg.[3] After a single dose, plasma **DA-8031** reached its maximum concentration at a median of 2–3 hours and was



eliminated with a terminal elimination half-life of 17.9–28.7 hours.[1][3] Dose-proportional pharmacokinetics were observed over the dose range of 20–80 mg.[1][3]

Table 1: Pharmacokinetic Parameters of DA-8031 After a Single Oral Dose

| Parameter                   | 20 mg         | 40 mg             | 60 mg          | 80 mg             | 120 mg             |
|-----------------------------|---------------|-------------------|----------------|-------------------|--------------------|
| Cmax<br>(ng/mL)             | 28.6 ± 8.5    | 60.9 ± 15.7       | 81.5 ± 21.5    | 114.3 ± 35.8      | 185.5 ± 38.7       |
| Tmax (hr)                   | 2.5 (2.0-4.0) | 3.0 (2.0-4.0)     | 2.5 (2.0-4.0)  | 3.0 (2.0-6.0)     | 3.0 (2.0-4.0)      |
| AUC0-t<br>(ng·h/mL)         | 647.6 ± 174.4 | 1461.1 ±<br>388.4 | 2074.8 ± 514.8 | 2777.6 ±<br>814.7 | 5082.7 ±<br>1155.8 |
| t1/2 (hr)                   | 20.8 ± 3.4    | 21.1 ± 2.7        | 19.9 ± 2.0     | 20.1 ± 2.5        | 22.3 ± 5.0         |
| CL/F (L/h)                  | 32.8 ± 8.2    | 28.9 ± 7.6        | 29.9 ± 7.0     | 30.6 ± 8.1        | 24.5 ± 5.1         |
| Renal<br>Clearance<br>(L/h) | 4.8 ± 1.1     | 5.6 ± 1.2         | 4.9 ± 1.0      | 4.4 ± 1.1         | 3.7 ± 0.8          |

Data are presented as mean  $\pm$  standard deviation, except for Tmax, which is presented as median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0– $\pm$  t = Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; t1/2 = Terminal half-life; CL/F = Apparent oral clearance.

### **Multiple Ascending Dose Study**

In a multiple-dose study, healthy male subjects received daily oral doses of 20, 30, or 40 mg of **DA-8031** for 7 consecutive days.[2][4] At steady state, the plasma concentration of **DA-8031** reached its maximum in 2.2 to 3.0 hours and was eliminated with a mean half-life of 25.5 to 26.7 hours.[2][4] The systemic exposure of **DA-8031** increased in a more than dose-proportional manner with increasing doses.[2]

Table 2: Pharmacokinetic Parameters of **DA-8031** at Steady State After Multiple Oral Doses



| Parameter                | 20 mg          | 30 mg          | 40 mg           |
|--------------------------|----------------|----------------|-----------------|
| Cmax,ss (ng/mL)          | 91.8 ± 23.3    | 161.4 ± 49.3   | 286.8 ± 101.1   |
| Tmax,ss (hr)             | 3.0 (2.0-4.0)  | 2.5 (2.0-4.0)  | 2.2 (2.0-4.0)   |
| AUC0-24h,ss<br>(ng·h/mL) | 1488.2 ± 372.4 | 2732.1 ± 859.6 | 5219.8 ± 1951.3 |
| t1/2 (hr)                | 26.7 ± 4.5     | 25.5 ± 3.6     | 26.1 ± 5.0      |
| Accumulation Index       | 2.3 ± 0.4      | 2.4 ± 0.5      | 2.8 ± 0.8       |

Data are presented as mean ± standard deviation, except for Tmax,ss, which is presented as median (range). Cmax,ss = Maximum plasma concentration at steady state; Tmax,ss = Time to reach Cmax at steady state; AUC0–24h,ss = Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state; t1/2 = Terminal half-life.

## Experimental Protocols Study Design

Single Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted.[3][5] Healthy male subjects were administered a single oral dose of **DA-8031** (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo.[3]

Multiple Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted in three dose groups: 20, 30, and 40 mg of **DA-8031**.[2][4] Healthy male subjects were randomized to receive either **DA-8031** or a placebo orally once daily for 7 consecutive days.[2][4]

#### **Sample Collection**

Blood Samples: For the single-dose study, serial blood samples were collected for pharmacokinetic analysis at predetermined time points.[3] In the multiple-dose study, serial blood samples were collected for pharmacokinetic evaluation.[2][4]

Urine Samples: In both single and multiple dose studies, urine samples were collected to assess the renal clearance of **DA-8031** and its metabolites.[1][2][4]



#### **Bioanalytical Method**

Plasma and urine concentrations of **DA-8031** and its four metabolites (M1, M2, M4, and M5) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]

#### **Pharmacokinetic Analysis**

The pharmacokinetic parameters of **DA-8031** and its metabolites were estimated using a non-compartmental method with WinNonlin® software.[1]

- Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time profiles.[1]
- AUC: The area under the plasma concentration-time curve (AUC) was calculated using the linear-up/log-down trapezoidal method.[1]
- Elimination Half-Life (t1/2): The elimination rate constant (λz) was estimated by regression of the log-linear decrease of the plasma concentration-time profile, and the terminal elimination half-life was calculated as ln(2)/λz.[1]

#### **Genetic Analysis**

The effect of genetic polymorphisms of cytochrome P450 (CYP) enzymes, specifically CYP2D6, on the pharmacokinetics of **DA-8031** was evaluated.[1][6] Pharmacokinetic-related genes were analyzed using methods such as the DMET<sup>™</sup> Plus platform.[2][4]

## Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Experimental workflow for the pharmacokinetic analysis of **DA-8031**.

#### **Mechanism of Action and Metabolism**

**DA-8031** is a selective serotonin reuptake inhibitor (SSRI).[7] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. The metabolism of **DA-8031** is influenced by cytochrome P450 enzymes, particularly CYP2D6.[1][6] Genetic variations in CYP2D6 can lead to differences in drug exposure among individuals, with CYP2D6 intermediate metabolizers showing significantly greater dose-normalized Cmax and AUC of **DA-8031** compared to extensive metabolizers.[1]





Click to download full resolution via product page

Caption: Mechanism of action and metabolic pathway of DA-8031.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]



- 3. Pharmacokinetics and tolerability of DA-8031, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Tolerability and Pharmacogenetics of DA-8031 After Multiple Ascending Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics, Tolerability and Pharmacogenetics of DA-8031 After Multiple Ascending Doses in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate molecule for premature ejaculation, DA-8031: in vivo and in vitro characterization of DA-8031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic Profile of DA-8031: A Novel Selective Serotonin Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826378#pharmacokinetic-analysis-of-da-8031-in-healthy-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com